N,N-diphenylbenzenecarbothioamide
Description
N,N-Diphenylbenzenecarbothioamide (CAS No. 59411-78-8 and 59411-79-9) is a thioamide derivative characterized by a central benzene ring substituted with a carbothioamide (-C(=S)-NH-) group, where both nitrogen atoms are bonded to phenyl groups. The C=S group replaces the traditional carbonyl (C=O) in amides, altering electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry and materials science .
Properties
CAS No. |
17435-12-0 |
|---|---|
Molecular Formula |
C19H15NS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N,N-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
LSRNUEQABARJTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Carbothioamide Derivatives
Structural Variations and Physicochemical Properties
Carbothioamides exhibit diverse properties depending on substituents and molecular geometry. Below is a comparative analysis based on key studies:
Table 1: Selected Carbothioamides and Their Physical Properties
Key Observations :
- Electron-withdrawing substituents (e.g., fluorine in 3g) reduce melting points compared to alkyl-substituted analogs (e.g., 3d) .
Table 2: Inhibitory Activity of Selected Carbothioamides
Key Observations :
Spectroscopic and Electronic Properties
Table 3: Electronic and Thermal Properties
Key Observations :
Coordination Chemistry
Carbothioamides act as ligands in metal complexes:
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